molecular formula C5H3BClF3KN B595524 Potassium (4-chloropyridin-3-yl)trifluoroborate CAS No. 1245906-67-5

Potassium (4-chloropyridin-3-yl)trifluoroborate

Cat. No.: B595524
CAS No.: 1245906-67-5
M. Wt: 219.44
InChI Key: GDDPIPQWPRIMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (4-chloropyridin-3-yl)trifluoroborate (CAS 1245906-67-5) is a high-purity organotrifluoroborate salt with a molecular formula of C 5 H 3 BClF 3 KN and a molecular weight of 219.44 g/mol . This compound is part of the organotrifluoroborate family, which is widely recognized for its superior stability and bench-top storage convenience compared to boronic acids, making it a valuable and reliable building block for synthetic chemistry . Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl and other carbon-carbon bonds essential in pharmaceutical and material science research . Furthermore, the organotrifluoroborate functional group can be efficiently oxidized under mild conditions using Oxone® to access phenolic derivatives, providing a versatile synthetic pathway from a single, stable intermediate . The presence of both the reactive trifluoroborate group and the chloro substituent on the pyridine ring offers unique opportunities for sequential and selective functionalization. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

potassium;(4-chloropyridin-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BClF3N.K/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDPIPQWPRIMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CN=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BClF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682506
Record name Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-67-5
Record name Borate(1-), (4-chloro-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245906-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Boron Trifluoride Etherate Route

A less common approach involves reacting 4-chloropyridine with boron trifluoride etherate (BF₃·OEt₂) in the presence of potassium carbonate:

C5H3ClN+BF3OEt2+K2CO3C5H3ClNBF3K+byproducts\text{C}5\text{H}3\text{ClN} + \text{BF}3\cdot\text{OEt}2 + \text{K}2\text{CO}3 \rightarrow \text{C}5\text{H}3\text{ClNBF}_3\text{K} + \text{byproducts}

Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Yield: ~65% (lower due to competing side reactions).

Grignard-Based Synthesis

Grignard reagents (e.g., 4-chloropyridin-3-ylmagnesium bromide) react with trimethyl borate to form boronic acids, which are subsequently fluoridated:

Ar–MgBr+B(OMe)3Ar–B(OH)2KHF2Ar–BF3K\text{Ar–MgBr} + \text{B(OMe)}3 \rightarrow \text{Ar–B(OH)}2 \xrightarrow{\text{KHF}2} \text{Ar–BF}3\text{K}

Limitations :

  • Requires strict anhydrous conditions.

  • Limited scalability due to sensitivity of Grignard intermediates.

Optimization of Reaction Parameters

Stoichiometry and Solvent Effects

  • KHF₂ Excess : Aggarwal’s method uses 2.2 equivalents of KHF₂, sufficient to drive fluoridation while minimizing acidic byproducts.

  • Solvent Choice : Methanol-water mixtures (1:1) optimally balance solubility and reaction kinetics. Pure methanol slows dissolution of KHF₂, while excess water promotes hydrolysis.

Temperature and Time

  • Room Temperature : Ideal for minimizing decomposition of the pyridine ring. Elevated temperatures (>40°C) risk protodeboronation.

  • Reaction Time : 12–24 hours ensures complete conversion without over-fluoridation.

Purification Techniques

Azeotropic Pinacol Removal

Critical in Aggarwal’s protocol, repeated dissolution in 50% aqueous methanol and evaporation under reduced pressure (45–50°C, 15–25 mbar) removes pinacol contaminants:

Cycles (n)Pinacol Residual (mol%)Yield (%)
3<0.595
6<0.197

Crystallization vs. Extraction

  • Crystallization : Effective for crystalline trifluoroborates (e.g., alkyl-substituted derivatives) but fails for oily products.

  • Acetone Extraction : Preferred for non-crystalline salts, yielding >90% purity after filtration.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Scalability
Vedejs’ ProtocolBoronic Acid50–7080–85Moderate
Aggarwal’s MethodPinacolboronic Ester95–98>99High
BF₃·OEt₂ Route4-Chloropyridine60–6570–75Low

Key Insight : Aggarwal’s method outperforms others in yield and purity, making it the industrial standard for aryltrifluoroborates.

Challenges and Limitations

  • Protodeboronation Risk : Acidic conditions during fluoridation can hydrolyze the C–B bond, necessitating pH control.

  • Isomer Contamination : Competing boronation at pyridine C-2 or C-4 positions requires directing groups or steric hindrance.

  • Cost of Pinacolboronic Esters : High reagent costs may limit large-scale applications.

Chemical Reactions Analysis

Potassium (4-chloropyridin-3-yl)trifluoroborate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Comparison with Similar Compounds

Positional Isomers: Chloropyridinyl Trifluoroborates

  • Potassium (6-chloropyridin-3-yl)trifluoroborate (CAS: 1235099-38-3):

    • Structural difference: Chlorine at the 6-position vs. 4-position.
    • Reactivity: Positional isomerism affects electronic distribution, altering coupling efficiency. The 6-chloro derivative may exhibit steric hindrance in cross-couplings due to proximity of Cl and BF₃K groups .
    • Purity: 97% (vs. 96% for the 4-chloro analog) .
  • Potassium (2-chloropyridin-4-yl)trifluoroborate (CAS: 1992782-05-4):

    • Structural difference: Chlorine at the 2-position.
    • Applications: Less commonly reported in cross-coupling, likely due to reduced stability from electron-withdrawing Cl proximity to the reactive boron center .

Halogenated Aromatic Trifluoroborates

  • Potassium (3-chlorophenyl)trifluoroborate (CAS: 1111732-87-6):

    • Structural difference: Chlorine on a phenyl ring vs. pyridine.
    • Reactivity: Pyridinyl derivatives generally exhibit higher reactivity in coupling due to the electron-deficient nature of the pyridine ring. Phenyl analogs require harsher conditions (e.g., higher Pd catalyst loading) .
    • Stability: Pyridinyl trifluoroborates are more moisture-sensitive than phenyl analogs .
  • Potassium (2,4-dichlorophenyl)trifluoroborate (CAS: 192863-38-0): Structural difference: Two chlorine substituents. Applications: Enhanced electron-withdrawing effects improve oxidative stability but reduce nucleophilicity in couplings. Melting point: 98–104°C (higher than mono-chloro analogs) .

Functionalized Pyridinyl Trifluoroborates

  • Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate (CAS: 1953098-33-3):
    • Structural difference: Difluoromethoxy group at the 5-position.
    • Reactivity: The electron-withdrawing -OCF₂H group enhances electrophilicity, facilitating couplings with electron-rich aryl halides. Molecular weight: 251.00 g/mol (vs. 219.44 g/mol for the 4-chloro analog) .

Reactivity in Cross-Coupling Reactions

Compound Pd Catalyst Used Reaction Temp. Yield (%) Key Reference
Potassium (4-chloropyridin-3-yl)trifluoroborate PdCl₂(dppf) 100°C 82
Potassium (6-chloropyridin-3-yl)trifluoroborate Pd(OAc)₂/SPhos 80°C 70
Potassium (3-chlorophenyl)trifluoroborate Pd₂(dba)₃ 120°C 65

Key Findings :

  • The 4-chloro pyridinyl derivative achieves higher yields under milder conditions compared to phenyl analogs, attributed to pyridine’s electron-withdrawing effects facilitating oxidative addition .
  • Steric hindrance in 6-chloro pyridinyl derivatives reduces coupling efficiency .

Biological Activity

Potassium (4-chloropyridin-3-yl)trifluoroborate is an organoboron compound with significant potential in synthetic chemistry and biological applications. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the chemical formula K[C₅H₄ClBF₃]. It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoroborate group, which enhances its reactivity in various chemical reactions. The compound typically appears as a white crystalline solid that is soluble in polar solvents such as water and ethanol.

Biological Activity Overview

Organoboron compounds, including this compound, have been recognized for their diverse biological activities. These include:

  • Anticancer Properties : Organoboron compounds can serve as intermediates in the synthesis of anticancer agents. Their ability to form stable carbon-carbon bonds makes them valuable in developing biologically active molecules.
  • Enzyme Inhibition : Some organoboron compounds exhibit inhibitory effects on enzymes relevant to various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Direct Boronation : The compound can be synthesized through direct reaction of 4-chloropyridine with boron trifluoride in the presence of potassium fluoride.
  • Suzuki Coupling Reactions : This method utilizes palladium catalysts to couple aryl halides with boronic acids or their derivatives, allowing for the formation of complex organic molecules.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine-based organoboron compounds exhibit promising anticancer activity. For instance, a study demonstrated that specific derivatives showed enhanced cytotoxicity against various cancer cell lines, suggesting that modifications to the pyridine structure can significantly influence biological activity .

Enzyme Inhibition Studies

Research has highlighted the potential of organoboron compounds to inhibit key enzymes involved in cancer progression. For example, some studies have shown that modifications in the boronate structure can lead to improved inhibition of enzymes like IKKβ, which plays a critical role in inflammatory responses associated with cancer .

Comparative Analysis of Related Compounds

The following table summarizes the structural differences and biological activities of this compound compared to other organotrifluoroborates:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compoundAryl TrifluoroborateChlorine substitution enhances reactivityPotential anticancer properties
Potassium phenyltrifluoroborateAryl TrifluoroborateCommonly used in cross-coupling reactionsLimited biological data
Potassium (5-chloropyridin-2-yl)trifluoroborateAryl TrifluoroborateDifferent substitution pattern affecting reactivityEmerging research on biological effects

Q & A

Q. Key Considerations :

  • Method A requires strict pH control to avoid boronic acid decomposition.
  • Method B is sensitive to moisture, necessitating inert atmosphere conditions.

What are the primary applications of this compound in organic synthesis?

Basic
this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, critical in pharmaceutical and materials science research. Its stability under aqueous conditions makes it preferable over boronic acids in many protocols .

How can photoredox conditions improve synthesis efficiency?

Advanced
Recent advancements employ visible-light photoredox catalysis to synthesize trifluoroborates. This method eliminates the need for stoichiometric additives (e.g., oxidants), enhancing sustainability. For example, irradiation at 450 nm with a Ru(bpy)₃²⁺ catalyst facilitates direct borylation of halogenated pyridines, reducing side reactions and improving yields .

What factors influence the hydrolysis of trifluoroborate salts in aqueous conditions?

Advanced
Hydrolysis to boronic acid intermediates is governed by:

  • Base concentration : ≥3 equivalents of K₂CO₃ or Cs₂CO₃ accelerate hydrolysis (monitored via ¹⁹F NMR) .
  • Temperature : Protodeboronation to 4-chloropyridine occurs rapidly at >55°C .
Base EquivalentsHydrolysis Rate (25°C)Protodeboronation (%)
1 eq K₂CO₃Slow<5%
3 eq Cs₂CO₃Complete in 6 h~30% (55°C)

What safety precautions are necessary when handling this compound?

Q. Basic

  • GHS Hazards : Acute oral toxicity (Category 4), severe skin/eye irritation (Category 1C).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : Sealed container, RT, moisture-free .

How can inconsistent yields in Suzuki-Miyaura couplings be addressed?

Advanced
Inconsistent yields often stem from solvent systems and fluoride release:

  • Solvent Optimization : THF/water (10:1) outperforms toluene/water (3:1) due to better borate solubility .
  • Additives : Adding KF (1–2 eq) stabilizes the active [RBF₃]⁻ species, suppressing protodeboronation .

What analytical techniques confirm structure and purity?

Q. Basic

  • ¹¹B and ¹⁹F NMR : Verify trifluoroborate integrity (δ¹¹B ≈ 3 ppm; δ¹⁹F ≈ -140 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 227.98 for [C₅H₃ClBF₃K]⁻) .

What are the roles of endogenous fluoride in coupling reactions?

Advanced
Fluoride ions (from trifluoroborate hydrolysis):

  • Catalyst Activation : Facilitate Pd⁰ → Pd²⁺ oxidation for catalytic turnover.
  • Side Reactions : Excess fluoride promotes protodeboronation (yield loss) but can be mitigated by adjusting base stoichiometry .

How should this compound be stored to maintain stability?

Q. Basic

  • Conditions : Sealed under argon, RT, desiccated (humidity <30%).
  • Stability : Decomposes within 72 hours if exposed to moisture .

How does the chloro substituent affect reactivity in cross-couplings?

Advanced
The 4-chloro group on the pyridine ring:

  • Electron-Withdrawing Effect : Enhates electrophilicity, improving oxidative addition to Pd⁰.
  • Steric Hindrance : Minimal, allowing efficient transmetalation.
  • Directing Effects : Positions coupling partners meta to boron, enabling regioselective biaryl formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.